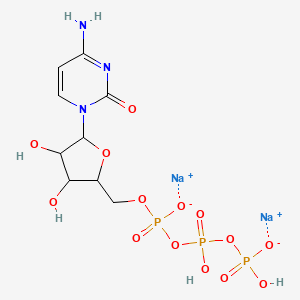

Cytidine triphosphate (disodium)

Description

BenchChem offers high-quality Cytidine triphosphate (disodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cytidine triphosphate (disodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H14N3Na2O14P3 |

|---|---|

Molecular Weight |

527.12 g/mol |

IUPAC Name |

disodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |

InChI Key |

NFQMDTRPCFJJND-UHFFFAOYSA-L |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Enzymatic Regulation and Molecular Mechanisms of Ctp Interacting Proteins

Allosteric Regulation of CTP Synthase (CTPS)

The activity of CTP synthase is finely tuned by the intracellular concentrations of various nucleotides, which act as allosteric regulators. This complex interplay ensures that the production of CTP is responsive to the cell's metabolic state. wikipedia.orgnih.govnih.gov The enzyme's active form is a tetramer, and the binding of substrates and regulators influences its oligomeric state. wikipedia.orgnih.govnih.gov

Feedback Inhibition by CTP

The end-product of the reaction, CTP, serves as a feedback inhibitor of CTPS. wikipedia.orgnih.govnih.gov This is a crucial mechanism for maintaining homeostasis of CTP levels within the cell. nih.gov CTP competes with the substrate UTP, but it binds to a distinct, yet overlapping, inhibitory site rather than the active site itself. wikipedia.orgnih.govuniprot.orgresearchgate.net This binding induces a conformational change in the enzyme that reduces its catalytic efficiency. uniprot.orgresearchgate.net The inhibitory effect of CTP is cooperative, and it can also promote the formation of inactive enzyme filaments. nih.govfigshare.com In Saccharomyces cerevisiae, mutations that disrupt this feedback inhibition lead to a significant increase in intracellular CTP levels. nih.gov

Modulation by Adenosine (B11128) Triphosphate (ATP) and Uridine (B1682114) Triphosphate (UTP)

As substrates for the reaction, adenosine triphosphate (ATP) and uridine triphosphate (UTP) also play a regulatory role. wikipedia.orgnih.govnih.gov The binding of both ATP and UTP is required to promote the oligomerization of inactive CTPS dimers into active tetramers. wikipedia.orgnih.govnih.gov This substrate-induced activation ensures that CTP synthesis proceeds efficiently when the necessary building blocks are available. The binding sites for ATP and UTP are located at the interface of the subunits within the tetramer, highlighting the importance of the enzyme's quaternary structure for its catalytic function. wikipedia.org

Effects of Nicotinamide (B372718) Redox Cofactors (e.g., NADH)

Recent studies have revealed that nicotinamide redox cofactors, such as NADH and NADPH, can act as moderate inhibitors of CTPS. nih.govnih.gov The primary determinant for this inhibition is the reduced nicotinamide ring. nih.govnih.gov While the inhibition by these cofactors is noncompetitive with respect to the substrates, it appears to enhance the feedback inhibition by CTP and the allosteric regulation by GTP. nih.govfigshare.comnih.gov This suggests a synergistic relationship between these regulatory molecules, where NADH, CTP, and GTP may interact with a common intermediate state of the enzyme. nih.govmdpi.com This finding implicates the cellular redox state as a potential regulator of pyrimidine (B1678525) biosynthesis. nih.govnih.gov

Post-Translational Modifications and CTPS Activity

In addition to allosteric regulation, the activity of CTP synthase is also modulated by post-translational modifications (PTMs), which are covalent changes to the protein after its synthesis. wikipedia.orgabcam.com These modifications, particularly phosphorylation, provide another layer of control over CTP production. researchgate.netnih.gov

Phosphorylation by Protein Kinases (e.g., PKA, PKC, GSK3, Casein Kinase 1)

The phosphorylation of CTPS by various protein kinases can either stimulate or inhibit its activity, depending on the specific kinase and the organism.

In Saccharomyces cerevisiae, phosphorylation by both Protein Kinase A (PKA) and Protein Kinase C (PKC) has been shown to stimulate CTPS activity. researchgate.netrutgers.edunih.gov PKA phosphorylation increases the enzyme's affinity for ATP and reduces its sensitivity to CTP feedback inhibition. researchgate.netrutgers.edu Similarly, PKC phosphorylation leads to a significant increase in CTPS activity. nih.govnih.gov

In contrast, in human cells, the regulation by phosphorylation appears to be different. While initial studies suggested regulation by PKA and PKC, subsequent research has pointed to Glycogen Synthase Kinase 3 (GSK3) and Casein Kinase 1 as key regulators. wikipedia.orgnih.gov Phosphorylation of human CTPS1 by GSK3, particularly at Ser-571, has been shown to inhibit enzyme activity, and this phosphorylation is increased under low serum conditions. wikipedia.orgnih.gov Casein Kinase 1 has also been observed to phosphorylate Ser-568, leading to inhibition of CTP synthase activity. wikipedia.org

Table 1: Allosteric Regulators of CTP Synthase

| Regulator | Effect on CTPS Activity | Mechanism of Action |

| CTP | Inhibition | Binds to an allosteric inhibitory site, competing with UTP and promoting the formation of inactive filaments. wikipedia.orgnih.govfigshare.comnih.gov |

| GTP | Activation (at low concentrations), Inhibition (at high concentrations) | Binds to an allosteric site, activating glutamine hydrolysis and facilitating ammonia (B1221849) tunneling. wikipedia.orgnih.govnih.govnih.gov |

| ATP | Activation | Promotes the formation of the active tetrameric form of the enzyme. wikipedia.orgnih.govnih.gov |

| UTP | Activation | Promotes the formation of the active tetrameric form of the enzyme. wikipedia.orgnih.govnih.gov |

| NADH/NADPH | Inhibition | Binds non-competitively and enhances the inhibitory effects of CTP and GTP. nih.govfigshare.comnih.gov |

Table 2: Phosphorylation of CTP Synthase by Protein Kinases

| Kinase | Organism | Effect on CTPS Activity | Phosphorylation Site(s) |

| Protein Kinase A (PKA) | Saccharomyces cerevisiae | Stimulation | Increases affinity for ATP and reduces CTP feedback inhibition. researchgate.netrutgers.edu |

| Protein Kinase C (PKC) | Saccharomyces cerevisiae | Stimulation | Increases enzyme activity. nih.govnih.gov |

| Glycogen Synthase Kinase 3 (GSK3) | Human | Inhibition | Phosphorylates Ser-571. wikipedia.orgnih.gov |

| Casein Kinase 1 | Human | Inhibition | Phosphorylates Ser-568. wikipedia.org |

Ubiquitination of CTPS

Ubiquitination, a post-translational modification, plays a complex and sometimes seemingly contradictory role in regulating CTP synthase (CTPS) activity and its assembly into filamentous structures known as cytoophidia. nih.gov This process is a key mechanism for maintaining cellular homeostasis in response to nutrient availability. tandfonline.com

In Drosophila and human cell lines, ubiquitination is required for the formation of CTPS filaments, particularly in response to glutamine depletion. nih.govnih.gov However, a fascinating inverse correlation has been observed where direct ubiquitination of the CTPS protein is negatively associated with filament formation. nih.govresearchgate.net This suggests a dual role for ubiquitination in regulating CTPS structure. nih.gov One model proposes that while direct ubiquitination of CTPS may not be directly involved in filament assembly, the ubiquitination of an unidentified protein could be essential for compartmentalizing CTPS into these filamentous structures. researchgate.net

Structural Dynamics and Oligomerization of CTPS

The structure and activity of CTP synthase (CTPS) are intricately linked through dynamic changes in its oligomeric state and its ability to form large-scale filamentous structures. wikipedia.orgnih.gov These structural transitions are crucial for regulating the synthesis of cytidine (B196190) triphosphate (CTP), an essential precursor for nucleic acid and phospholipid biosynthesis. nih.gov

Monomer-Dimer-Tetramer Transitions

In the absence of its substrates, ATP and UTP, CTPS exists predominantly as an inactive monomer or dimer. wikipedia.orgnih.gov The transition to the active, tetrameric form is promoted by the binding of these substrates. wikipedia.orgnih.govrutgers.edu The product, CTP, can also induce the formation of tetramers; however, these are inactive and can further polymerize into inhibitory filaments. researchgate.net The tetramerization of the enzyme is a prerequisite for both its glutamine amidotransferase and synthetase activities. wikipedia.orgnih.gov The kinetics of this oligomerization process directly correlate with the enzyme's catalytic activity. rutgers.edu

Formation and Disassembly of Metabolic Filaments (Cytoophidia)

Under certain cellular conditions, such as nutrient deprivation (e.g., glutamine starvation), CTPS tetramers can assemble into long, filamentous structures known as cytoophidia. nih.govresearchgate.netnews-medical.net These "cellular snakes" are found in a wide range of organisms, from bacteria to humans, and can be located in both the cytoplasm and the nucleus. researchgate.net The formation of cytoophidia is generally associated with an inactive state of the enzyme, potentially serving as a storage form that can be rapidly disassembled to release active CTPS when conditions become favorable. researchgate.netnews-medical.net The assembly and disassembly of these filaments represent an additional layer of regulation for CTP synthesis. nih.gov Factors that influence cytoophidium formation include nutrient availability, with glutamine deprivation being a strong inducer, and the presence of certain small molecules. nih.govresearchgate.netnews-medical.net For instance, the glutamine analog 6-diazo-5-oxo-L-norleucine (DON) can promote the formation of cytoophidia. news-medical.netnih.gov

Role of Specific Domains and Residues in CTPS Structure and Function

The intricate function of CTPS is orchestrated by the interplay of its distinct domains and specific amino acid residues. The enzyme is composed of two primary domains: the N-terminal ammonia ligase (ALase) domain and the C-terminal glutamine amidotransferase (GAT) domain. biorxiv.orgnih.gov

The GAT domain is responsible for hydrolyzing glutamine to produce ammonia. wikipedia.orgnih.gov This ammonia is then channeled to the ALase domain. The GAT domain's activity is allosterically activated by GTP. nih.govnih.gov A flexible "wing" structure within the GAT domain plays a crucial role in regulating GTP binding and, consequently, CTP synthesis. pnas.org In human CTPS1, filament assembly is primarily mediated by an insert in the GAT domain that appeared early in eukaryotic evolution. nih.gov

The ALase domain catalyzes the ATP-dependent phosphorylation of UTP, creating an intermediate that reacts with the ammonia from the GAT domain to produce CTP. biorxiv.orgvirginia.edu The active site of the ALase domain is formed at the interface of three different subunits within the tetrameric structure. virginia.eduresearchgate.net

A critical structural element in some proteins is Helix 12 , which can play a role in regulating protein-protein interactions and ligand binding. researchgate.netnih.gov In the context of CTPS, the assembly interface of eukaryotic CTPS filaments is often centered on a region analogous to helix 12, a sequence that is absent in the E. coli enzyme. nih.gov

Differences in CTP Binding Modes between Prokaryotic and Eukaryotic CTPS

In eukaryotic CTPS, CTP can bind to two different sites, leading to either competitive or noncompetitive inhibition with respect to UTP. nih.gov In contrast, in prokaryotic CTPS, such as that from E. coli, CTP binding has been observed primarily in the UTP binding pocket, suggesting a competitive inhibition mechanism. nih.gov

Furthermore, the architecture of CTPS filaments differs significantly. Eukaryotic CTPS filament assembly often involves a specific helical insert (helix 12) within the GAT domain, which is absent in prokaryotic counterparts. nih.govnih.gov This leads to distinct filament architectures between species. nih.gov For example, human CTPS1 filaments are assembled through GAT-GAT interactions, a different interface compared to the E. coli enzyme. nih.gov

Regulation of CTP:Phosphocholine Cytidylyltransferase (CCT)

CTP:phosphocholine cytidylyltransferase (CCT) is a pivotal enzyme in the synthesis of phosphatidylcholine (PC), a major component of cellular membranes. nih.govnih.gov Its activity is tightly regulated to maintain lipid homeostasis. acs.org

A primary mechanism of CCT regulation is its ability to switch between a soluble, inactive form and a membrane-bound, active form, a property known as amphitropism. nih.gov The binding of CCT to membranes, particularly those deficient in PC, activates the enzyme by relieving an inhibitory constraint on its catalytic domain. nih.gov This translocation is often from an inactive reservoir in the nucleus to the endoplasmic reticulum, the site of PC synthesis. nih.gov

The activity of CCT is also influenced by the physical properties of the lipid membrane. acs.org Specifically, the enzyme is activated by binding to membranes with certain lipid compositions, such as those containing diacylglycerols and unsaturated phosphatidylethanolamines. acs.org

Furthermore, phosphorylation plays a crucial role in regulating CCT activity. molbiolcell.org For instance, phosphorylation of the serine-rich P-domain of CCTα can control its translocation to nuclear lipid droplets and other nuclear structures. molbiolcell.org Dephosphorylation at specific sites has been linked to the association of CCTα with these nuclear lipid structures. molbiolcell.org

Amphitropic Regulation and Membrane Binding

A key regulatory mechanism for some CTP-interacting proteins is amphitropism, which describes the reversible association of a protein with a cellular membrane. This process is central to controlling the activity of CTP:phosphocholine cytidylyltransferase (CCT), the enzyme that catalyzes the rate-limiting step in the synthesis of phosphatidylcholine (PC), a major component of eukaryotic membranes. nih.govnih.gov

CCT can exist in two states: a soluble, inactive form and a membrane-bound, active form. nih.gov The transition between these states is a critical regulatory switch. The membrane-binding domain of CCT contains a long amphipathic alpha-helix. This structural motif acts as a sensor for the lipid composition of membranes. nih.gov When membranes become deficient in PC, the physical properties of the bilayer change, promoting the binding of CCT's amphipathic helix. This interaction with the membrane relieves an inhibitory constraint on the catalytic domain, thereby activating the enzyme. nih.gov This activation leads to an increased production of CDP-choline, a precursor for PC synthesis, thus helping to restore the appropriate PC content of the membrane. nih.govnih.gov

This regulation by amphitropism allows the cell to exquisitely control PC synthesis in response to the immediate needs of its membranes, representing a direct feedback mechanism where the product's environment (the membrane) regulates its own synthesis. nih.gov

Subcellular Localization and Relocalization (e.g., nuclear to endoplasmic reticulum)

The spatial organization of CTP-interacting proteins within the cell is another crucial layer of regulation. The subcellular localization of these enzymes dictates their access to substrates and regulatory molecules. A striking example of this is the relocalization of CCT alpha (CCTα), the major isoform of the enzyme.

In many cell types, CCTα resides in the nucleus in an inactive state. nih.govnih.gov This nuclear localization serves as a reservoir for the enzyme. Upon receiving specific signals that stimulate the demand for PC synthesis, CCTα is recruited from the nucleus to the endoplasmic reticulum (ER). nih.gov The ER is a primary site of lipid synthesis, and the translocation of CCTα to this organelle places it in close proximity to its substrates and the downstream machinery for PC synthesis. This relocalization event is a key mechanism for upregulating PC production.

Furthermore, during certain cellular processes like adipocyte differentiation and lipid droplet biogenesis, CCTα has been observed to translocate from the nucleoplasm to the nuclear envelope and the cytosol. nih.gov However, it does not typically associate directly with the lipid droplets themselves in mammalian cells. nih.gov Instead, its activity at the nuclear envelope appears to be sufficient to provide the necessary PC for the formation of these lipid storage organelles. nih.gov This dynamic repositioning highlights how cells can control metabolic pathways by controlling the location of key enzymes. The endoplasmic reticulum itself plays a role in nuclear positioning, forming a barrier that can influence the interaction of the nucleus with the cytoskeleton. nih.gov

Differential Expression of CCT Isozymes (e.g., AtCCT1, AtCCT2)

In many organisms, CTP-interacting proteins are encoded by multiple genes, giving rise to different isozymes. These isozymes can have distinct expression patterns and regulatory properties, allowing for tissue-specific or condition-dependent regulation of CTP-dependent pathways. In the plant Arabidopsis thaliana, there are two primary CCT isozymes, AtCCT1 and AtCCT2, which exhibit differential regulation. nih.gov

Under normal growth conditions, AtCCT2 appears to be the dominant isoform, with knockout mutants of cct1 (B1192471) retaining approximately 79% of the total cellular CCT activity. Conversely, cct2 mutants show only about 29% of the wild-type activity. nih.gov This suggests that AtCCT2 is responsible for the bulk of CCT activity under standard conditions.

This differential regulation of CCT isozymes provides the plant with a flexible and robust system to adapt its membrane lipid composition to changing environmental conditions.

| Isozyme | Contribution to CCT activity (normal temp) | Regulation in response to cold |

| AtCCT1 | ~21% | Post-translational activation |

| AtCCT2 | ~79% | Increased protein expression |

Ligand Binding Mechanisms of CTP

The interaction of CTP with its target enzymes is a highly specific process governed by the principles of molecular recognition. The binding of CTP to an enzyme's active or allosteric site is mediated by a combination of non-covalent interactions and is critical for the enzyme's catalytic function and regulation.

Hydrogen Bonding, Ionic Interactions, and Van der Waals Forces

The binding of CTP to a protein is a non-covalent interaction. ontosight.ai The specificity and affinity of this binding are determined by a network of hydrogen bonds, ionic interactions, and van der Waals forces.

Hydrogen bonds form between the hydrogen bond donors and acceptors on the cytosine base, the ribose sugar, and the triphosphate chain of CTP, and corresponding residues in the protein's binding pocket.

Ionic interactions are crucial, particularly for the highly negatively charged triphosphate group of CTP. Positively charged amino acid residues, such as lysine (B10760008) and arginine, within the binding site can form salt bridges with the phosphate (B84403) groups, neutralizing their charge and stabilizing the interaction. Divalent metal ions, like magnesium (Mg²⁺), are often required as cofactors to coordinate the phosphate groups and facilitate binding.

These forces collectively ensure that CTP binds to its target enzymes with high specificity and in the correct orientation for catalysis or regulation.

Specific Binding Sites on Enzymes and Proteins

CTP binds to specific sites on enzymes, which can be either the active site, where the chemical reaction occurs, or an allosteric site, which regulates the enzyme's activity.

A well-studied example is CTP synthase , the enzyme that catalyzes the final step in the de novo synthesis of CTP from Uridine Triphosphate (UTP). nih.govwikipedia.org This enzyme has distinct binding sites for its substrates (UTP and ATP) and its allosteric regulators (GTP and CTP). nih.govnih.gov The product, CTP, acts as a feedback inhibitor by binding to an allosteric site that overlaps with the UTP binding site. wikipedia.org This competitive inhibition allows the cell to regulate the intracellular pool of CTP. Interestingly, a noncanonical CTP binding site that overlaps with the ATP binding site has also been identified, suggesting an additional layer of feedback inhibition. nih.govnih.gov

The binding of the allosteric activator, GTP, occurs at a cleft between the two main domains of CTP synthase, the ammonia ligase and the glutamine amidotransferase domains. nih.gov This binding induces conformational changes that facilitate the hydrolysis of glutamine and the channeling of ammonia to the active site for the conversion of UTP to CTP. nih.gov

In CTP:phosphocholine cytidylyltransferase (CCT) , CTP binds to the catalytic domain. medchemexpress.com The binding of CTP and the other substrate, phosphocholine, is a prerequisite for the catalytic reaction that produces CDP-choline. wikipedia.org The structure of the catalytic domain ensures the precise positioning of CTP for the nucleotidyl transfer reaction.

The table below summarizes the binding sites of CTP on these two key enzymes.

| Enzyme | CTP Binding Site | Function of Binding |

| CTP Synthase | Allosteric site (overlaps with UTP site) | Feedback inhibition |

| Noncanonical site (overlaps with ATP site) | Additional feedback inhibition | |

| CCT | Catalytic domain | Substrate for CDP-choline synthesis |

Research Methodologies and Applications Involving Cytidine Triphosphate

In Vitro Transcription and RNA-Related Techniques

In vitro transcription is a cornerstone technique in molecular biology that allows for the synthesis of RNA molecules in a controlled laboratory setting. CTP, along with adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and uridine (B1682114) triphosphate (UTP), serves as an essential substrate for RNA polymerases, which catalyze the synthesis of RNA from a DNA template. baseclick.euwikipedia.org This process is integral to a wide array of downstream applications, from fundamental gene expression studies to the development of novel therapeutics.

Synthesis of RNA Molecules from DNA Templates

The synthesis of RNA molecules in vitro is a fundamental process that relies on the enzymatic activity of RNA polymerases, such as T7, T3, or SP6 RNA polymerase, which recognize specific promoter sequences on a linearized DNA template. fishersci.com During transcription, the RNA polymerase moves along the DNA template and incorporates ribonucleoside triphosphates, including CTP, into a growing RNA strand that is complementary to the template sequence. baseclick.eupatsnap.com The quality and concentration of the DNA template, as well as the purity of the nucleotide triphosphates, are critical factors that influence the yield and integrity of the synthesized RNA. fishersci.comjenabioscience.com

The process begins with the linearization of a plasmid DNA containing the target sequence downstream of a specific RNA polymerase promoter. fishersci.comnih.gov This ensures the production of RNA transcripts of a defined length. Alternatively, PCR products containing a promoter sequence can also serve as templates. fishersci.com The transcription reaction is then assembled in a buffer containing the DNA template, the four ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), and the appropriate RNA polymerase. nih.govsigmaaldrich.com The reaction mixture is incubated at an optimal temperature, typically 37°C, to allow for the synthesis of RNA. jenabioscience.com

RNA Labeling for Molecular Probes (e.g., Fluorescein-12-CTP)

Labeled RNA molecules are invaluable tools for a variety of molecular biology applications, including in situ hybridization, microarrays, and northern blotting. CTP can be chemically modified to incorporate a label, such as a fluorescent dye, which is then incorporated into the RNA transcript during in vitro transcription. A prominent example is Fluorescein-12-CTP, a fluorescently labeled analog of CTP. revvity.com

In this technique, a portion of the standard CTP in the in vitro transcription reaction is replaced with Fluorescein-12-CTP. sigmaaldrich.comrevvity.com The RNA polymerase incorporates this modified nucleotide into the newly synthesized RNA strand, resulting in a fluorescently labeled RNA probe. The "12" in the name refers to the 12-atom linker arm that separates the fluorescein (B123965) molecule from the CTP, which helps to minimize steric hindrance and allows for efficient incorporation by the polymerase. revvity.com These labeled probes can then be used for direct detection in various hybridization-based assays. sigmaaldrich.comrevvity.com

Table 1: Examples of Labeled CTP Analogs and Their Applications

| Labeled CTP Analog | Label | Application |

| Fluorescein-12-CTP | Fluorescein | In situ hybridization, microarrays |

| Biotin-16-CTP | Biotin | Non-radioactive probe labeling |

| Digoxigenin-11-CTP | Digoxigenin | Northern blotting, Southern blotting |

RNA Amplification Techniques

In many research scenarios, particularly those involving limited starting material such as single cells or small tissue biopsies, the amount of RNA obtained is insufficient for downstream analysis. RNA amplification techniques are employed to increase the quantity of RNA in a sequence-independent manner. A widely used method is based on linear amplification using T7 RNA polymerase. researchgate.net

This process, often referred to as the Eberwine method, involves reverse transcribing the initial RNA sample into complementary DNA (cDNA) using an oligo(dT) primer that contains a T7 RNA polymerase promoter sequence. researchgate.net Following second-strand cDNA synthesis, the resulting double-stranded cDNA serves as a template for in vitro transcription with T7 RNA polymerase. researchgate.net In this step, CTP, along with the other three ribonucleoside triphosphates, is utilized to synthesize large amounts of antisense RNA (aRNA). researchgate.net This linear amplification method has been shown to maintain the relative abundance of different transcripts, making it suitable for gene expression profiling studies. nih.gov

Applications in Gene Expression Studies

Cytidine (B196190) triphosphate is fundamental to the study of gene expression, which investigates the processes by which information from a gene is used in the synthesis of a functional gene product, such as a protein or a non-coding RNA. In vitro transcription, which requires CTP, is a key technique for generating RNA transcripts that can be used as standards or probes in various gene expression analysis methods. baseclick.eu

For instance, in quantitative real-time PCR (qRT-PCR), in vitro transcribed RNA can be used to generate a standard curve for the absolute quantification of a specific mRNA transcript in a biological sample. Furthermore, labeled RNA probes synthesized using CTP analogs are employed in microarray analysis to simultaneously measure the expression levels of thousands of genes. revvity.com The ability to synthesize and modify RNA transcripts in vitro provides researchers with essential tools to explore the complexities of gene regulation. baseclick.eu

Use in RNA Interference (RNAi) Experiments

RNA interference (RNAi) is a natural biological process in which RNA molecules inhibit gene expression or translation, by neutralizing targeted mRNA molecules. wikipedia.orgnih.gov This mechanism is widely exploited in research to specifically silence genes of interest and study their function. Small interfering RNAs (siRNAs), the key effectors in the RNAi pathway, can be chemically synthesized or produced enzymatically. nih.gov

For enzymatic synthesis, CTP is a necessary component for the in vitro transcription of DNA templates that encode for the desired siRNA sequences. oup.com These templates are designed to produce short hairpin RNAs (shRNAs) or double-stranded RNAs (dsRNAs) which are then processed by the enzyme Dicer to generate functional siRNAs. wikipedia.org The resulting siRNAs can be introduced into cells to trigger the degradation of the target mRNA, leading to gene knockdown. wikipedia.orgnih.gov The purity and integrity of the CTP and other nucleotides used in this process are crucial for the synthesis of high-quality siRNAs that can effectively mediate gene silencing.

Production of RNA for RNA-Based Therapeutics

The field of RNA-based therapeutics has seen significant growth, with RNA molecules being developed to treat a wide range of diseases. nih.govpaconsulting.com These therapeutic RNAs, which include messenger RNA (mRNA) vaccines, antisense oligonucleotides, and siRNAs, are manufactured through large-scale in vitro transcription processes where CTP is a critical raw material. jenabioscience.comresearchgate.net

For the production of mRNA-based therapeutics, the in vitro transcription reaction is optimized to generate high yields of capped and polyadenylated mRNA molecules. jenabioscience.com Modified nucleotides, such as 5-methylcytidine (B43896) triphosphate (m5CTP), can be used in place of or in addition to CTP to enhance the stability and reduce the immunogenicity of the resulting mRNA. jenabioscience.com The ability to produce large quantities of pure and functional RNA is a key factor in the development and manufacturing of these innovative medicines. youtube.com

RNA Structure-Function Studies

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of ribonucleic acid (RNA) by RNA polymerase enzymes. wikipedia.orgnih.gov The sequence of nucleotides, including cytidine, dictates the primary structure of an RNA molecule, which in turn folds into complex secondary and tertiary structures. These structures are critical for the diverse functions of RNA, which include regulating gene expression, catalyzing biochemical reactions, and forming the structural backbone of ribosomes. nih.govelsevierpure.com

The study of RNA structure-function relationships often involves the in vitro synthesis of RNA molecules using CTP along with the other three standard nucleoside triphosphates. By systematically altering the RNA sequence and observing the resulting structural and functional changes, researchers can decipher the roles of specific nucleotides and structural motifs.

Furthermore, the cellular concentration of CTP can directly influence transcription. The concentration of initiating nucleoside triphosphates is a regulatory mechanism that affects the activity of RNA polymerase and can modulate the selection of transcription start sites (TSS). researchgate.net The dynamic changes in RNA structure, which can be induced by the binding of metabolites, proteins, or other nucleic acids, are fundamental to their cellular activities. nih.gov These conformational shifts can activate or deactivate genes, control alternative splicing, and regulate other critical cellular processes. nih.gov Research into these mechanisms relies on the availability and incorporation of CTP to produce the RNA molecules under investigation.

High-Throughput Screening in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast libraries of chemical compounds to identify those that interact with a specific biological target. ewadirect.comnih.govdrugtargetreview.com This technology has dramatically accelerated the initial phase of drug development by efficiently identifying "hit" or "lead" compounds from collections that can contain millions of distinct molecules. drugtargetreview.comyoutube.com HTS assays are adaptable for a wide range of targets, including enzymes, receptors, and entire cells. nih.govdrugtargetreview.com

In the context of cytidine triphosphate, HTS is particularly relevant for discovering modulators of enzymes involved in its metabolism. A primary target is CTP synthetase, the enzyme responsible for the de novo synthesis of CTP from Uridine triphosphate (UTP). wikipedia.org Because CTP is essential for the synthesis of RNA and DNA, CTP synthetase is a target for the development of anticancer and immunosuppressive drugs. nih.govgoogle.com HTS assays can be designed to screen large compound libraries for inhibitors of CTP synthetase activity, representing a key strategy in the search for new therapeutic agents. google.com

HTS is a powerful method for identifying molecules that modulate the function of biological targets, including enzymes that are critical for RNA synthesis and function. drugtargetreview.com By targeting CTP synthetase, HTS campaigns can identify compounds that decrease the cellular pool of CTP, thereby indirectly affecting all CTP-dependent processes, including RNA synthesis. nih.govgoogle.com

More directly, research has shown that derivatives of CTP can act as modulators of RNA-related enzymes. For instance, an enzyme in humans was found to catalyze the dehydration of CTP to form ddhCTP. acs.org This CTP analogue was subsequently shown in laboratory experiments to inhibit the RNA polymerases of several viruses, including Zika, West Nile, and Hepatitis C. acs.org This discovery opens a potential new avenue for developing antiviral drugs based on natural small molecules, a search that can be greatly accelerated by HTS technologies. ewadirect.comacs.org HTS can thus be employed to screen for compounds that either mimic such inhibitory actions or interfere with other aspects of RNA function and metabolism.

Analytical Methods for CTP and CTP Synthase Activity Quantification

The accurate measurement of CTP levels and the enzymatic activity of CTP synthase is crucial for both basic research and clinical applications, such as diagnosing immunodeficiencies linked to CTP synthase mutations. nih.govnih.gov Various analytical techniques have been developed to provide sensitive and reliable quantification. google.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify individual components within a mixture. shimadzu.comlibretexts.org It is a primary method for the analysis of nucleotides, including CTP. nih.govsigmaaldrich.com Anion-exchange HPLC is particularly effective for separating negatively charged molecules like nucleoside triphosphates. nih.gov

This method has been successfully applied to develop a fast, sensitive, and non-radiochemical assay for determining CTP synthetase activity in crude cell homogenates. nih.gov The assay quantifies the amount of CTP produced by the enzyme after separating it from other nucleotides. nih.gov The sensitivity of this HPLC-based method can be as low as 5 picomoles of CTP, making it significantly more sensitive than many traditional radiochemical assays. nih.gov The method demonstrates linearity with respect to time and protein concentration and is robust enough to measure CTP synthetase activity in as few as 2 million cells. nih.gov

Table 1: Example of HPLC Conditions for Nucleotide Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | SeQuant ZIC-HILIC, PEEK, 100 x 4.6 mm, 5 µm, 200 Å | sigmaaldrich.com |

| Mobile Phase | [A] Acetonitrile; [B] Ammonium acetate; (70:30, A:B) | sigmaaldrich.com |

| Flow Rate | 0.7 mL/min | sigmaaldrich.com |

| Detection | UV at 259 nm | sigmaaldrich.com |

| Injection Volume | 5 µL | sigmaaldrich.com |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules in a sample. nih.govnih.gov Tandem mass spectrometry (MS/MS or MS²) enhances this capability by performing multiple rounds of mass analysis. wikipedia.orgnationalmaglab.org In MS/MS, specific ions (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed, providing greater specificity and structural information. wikipedia.orgeag.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for quantifying CTP and CTP synthase activity. nih.goveag.com In this approach, CTP is first separated from other components in a cell lysate by HPLC and then quantified by MS/MS. nih.gov The use of a stable isotope-labeled CTP as an internal standard allows for precise and accurate quantification. nih.gov This powerful technique has been used to characterize the kinetic parameters (Vmax and Km) of CTP synthase and to demonstrate the enzyme's inhibition by known inhibitors. nih.gov The high accuracy of LC-MS/MS makes it suitable for clinical applications, including the investigation of immunodeficiencies caused by mutations in the CTP synthase gene. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is commonly used as the ion source for mass spectrometry, especially when analyzing biological molecules. nih.govyoutube.com It is particularly adept at transferring ions from a liquid solution into the gaseous phase required for MS analysis with minimal fragmentation, which is crucial for analyzing thermally fragile molecules like nucleotides. youtube.comyoutube.com

The ESI process involves applying a high voltage to a liquid sample as it exits a capillary, creating a fine spray of charged droplets. nih.govyoutube.comyoutube.com A drying gas causes the solvent in these droplets to evaporate, increasing the charge density on the surface until repulsive forces cause the droplets to fission into smaller droplets. youtube.com This process repeats until gas-phase ions of the analyte, such as CTP, are formed and can be directed into the mass analyzer. nih.govyoutube.com ESI is integral to the LC-MS and LC-MS/MS methods used for CTP quantification, providing the gentle ionization needed to preserve the molecule's structure for accurate detection. nih.govyoutube.com

Use of Stable Isotope CTP Standards for Quantification

In the field of metabolomics, accurate quantification of cellular metabolites like cytidine triphosphate (CTP) is crucial for understanding metabolic pathways and their regulation. Stable isotope-labeled standards are essential tools for achieving precise and reliable measurements, particularly in mass spectrometry-based methods. isotope.com These standards are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). isotope.comimeko.org

The fundamental principle behind using stable isotope standards is to introduce a known quantity of the labeled compound into a biological sample. This labeled internal standard behaves almost identically to the endogenous, unlabeled CTP during sample extraction, purification, and analysis. Because the labeled and unlabeled forms are chemically identical but have different masses, they can be distinguished by a mass spectrometer.

This co-analysis allows for the correction of variability that can be introduced during sample processing and sequencing, mitigating issues related to the compositional nature of metagenomic data. nih.gov By comparing the signal intensity of the endogenous CTP to that of the known amount of the labeled internal standard, researchers can accurately determine the absolute concentration of CTP in the original sample. isotope.comnih.gov This method enhances the accuracy of quantitative estimates of genome abundance and improves estimates of isotopic enrichment. nih.gov The use of stable isotope standards is a cornerstone of quantitative metabolomics, enabling robust biomarker assessment and therapeutic drug evaluation. isotope.com

Non-Radiochemical Assays

Historically, the quantification of CTP synthetase (CTPS) activity often relied on radiochemical assays. However, these methods have significant drawbacks, including safety concerns and the generation of radioactive waste. To address these limitations, sensitive and efficient non-radiochemical assays have been developed.

One such method utilizes anion-exchange high-performance liquid chromatography (HPLC) to measure CTPS activity. nih.gov In this assay, the product of the enzymatic reaction, CTP, is separated from the substrate (UTP) and other nucleotides in the cell homogenate based on their charge differences. The separated CTP is then detected by its UV absorbance at 280 nm.

This HPLC-based assay offers several advantages over traditional radiochemical methods. It demonstrates high sensitivity, with the ability to accurately determine as little as 5 pmol of CTP, making it approximately ten times more sensitive than many radiochemical assays. nih.gov The assay is also linear with respect to time and protein concentration. Furthermore, it is rapid, achieving a complete separation of all nucleoside triphosphates within 11 minutes. nih.gov This method has been successfully applied to determine the specific activity of CTPS in various cell types, including HL-60 cells, lymphocytes, and lymphoblasts from patients with acute lymphoblastic leukemia, requiring as few as 2 million cells for an accurate measurement. nih.gov

Enzyme Engineering and Mutagenesis Studies

Site-Directed Mutagenesis to Alter Enzyme Properties (e.g., product inhibition, catalytic activity)

Site-directed mutagenesis is a powerful technique used to investigate the structure-function relationships of enzymes like CTP synthase (CTPS). youtube.com By systematically replacing specific amino acid residues, researchers can probe their roles in catalysis, regulation, and substrate binding. youtube.comnih.gov This approach has been instrumental in understanding and engineering the properties of CTPS.

A key regulatory feature of many enzymes is product inhibition, where the accumulation of the product molecule slows down the enzymatic reaction. In the context of industrial CTP production, this is a significant bottleneck. Researchers have employed site-directed mutagenesis to create CTPS variants with reduced product inhibition. For instance, a study on CTPS from Corynebacterium glutamicum (CgCTPS) targeted the N-terminal ammonia (B1221849) ligase (ALase) domain to lessen the inhibitory effect of CTP. oup.com By creating single mutations such as D160E, E162A, and D168K, they successfully lowered the enzyme's binding affinity for CTP, thereby reducing product inhibition. oup.com

Furthermore, site-directed mutagenesis has been used to explore the roles of specific residues in the catalytic activity and allosteric regulation of CTPS. For example, mutations in a highly conserved region of E. coli CTPS were shown to impair the coupling of glutamine-dependent ammonia formation to the synthesis of CTP, even though the individual catalytic activities remained intact. researchgate.netnih.gov Similarly, altering residues in the phosphorylation sites of CTP:phosphocholine cytidylyltransferase, a related enzyme, demonstrated the role of phosphorylation in modulating its activity and cellular localization. nih.gov These studies highlight how targeted mutations can dissect and modify complex enzyme properties.

Creation of CTPS Variants

The creation of CTP synthase (CTPS) variants through mutagenesis has provided significant insights into the enzyme's complex regulatory mechanisms and its ability to form filamentous structures known as cytoophidia. nih.govnih.gov These studies often involve a structure-guided approach, where knowledge of the enzyme's three-dimensional structure informs the selection of residues for mutation. nih.gov

One area of focus has been the allosteric regulation of CTPS by GTP. Mutations in a mobile loop (L11) adjacent to the GTP-binding site have been shown to affect the enzyme's activation. nih.gov For instance, variants of Lactococcus lactis CTPS, such as R359M, R359P, and G360P, exhibited significant reductions in GTP-dependent activation. researchgate.net

Researchers have also created variants to study the relationship between the enzyme's catalytic state and its propensity to form filaments. A mutation in the UTP-binding site that prevents the formation of the active tetramer was found to increase the formation of filaments, suggesting that these filaments are composed of the inactive form of the enzyme. nih.gov Conversely, a mutation (E161K) that blocks CTP binding and thus feedback inhibition, led to increased enzyme activity and a decreased tendency to form tetramers. nih.gov A triple mutant of Corynebacterium glutamicum CTPS (D160E-E162A-E168K) was engineered to have a halved Michaelis constant (Km), doubled maximum velocity (Vmax), and a 23.5-fold increase in the half-maximal inhibitory concentration (IC50) for CTP, making it a promising candidate for industrial CTP production. oup.com

The table below summarizes some of the engineered CTPS variants and their effects:

| Organism | Variant | Effect | Reference |

| Corynebacterium glutamicum | D160E, E162A, E168K (single mutants) | Lowered product inhibition by reducing CTP binding affinity. | oup.com |

| Corynebacterium glutamicum | D160E-E162A-E168K (triple mutant) | Halved Km, doubled Vmax, and 23.5-fold increased IC50 for CTP. | oup.com |

| E. coli | E161K | Blocks CTP binding, increasing enzyme activity and decreasing tetramerization. | nih.gov |

| E. coli | D107A, L109A | Impaired glutamine-dependent CTP formation without affecting Gln hydrolysis or NH3-dependent CTP formation. | researchgate.netnih.gov |

| Lactococcus lactis | R359M, R359P, G360P | 10- to 50-fold reduction in GTP-dependent activation. | researchgate.net |

Cryo-Electron Microscopy for Structural Elucidation

Cryo-electron microscopy (cryo-EM) has emerged as a pivotal technique for elucidating the high-resolution structures of large and dynamic macromolecular assemblies, including the filamentous forms of CTP synthase (CTPS). nih.govnih.govelifesciences.org This method has provided unprecedented insights into how CTPS polymerizes and how this assembly regulates its enzymatic activity.

In budding yeast (Saccharomyces cerevisiae), cryo-EM has been used to investigate CTPS filaments that form in response to cellular stress, such as starvation-induced cytoplasmic acidification. nih.govnih.govelifesciences.org The structures of yeast CTPS filaments, solved for both the Ura7 and Ura8 isoforms in substrate- and product-bound states, revealed a pH-sensitive assembly mechanism. nih.gov These studies showed that the filaments are organized into highly ordered bundles that stabilize an inactive state of the enzyme. nih.govnih.govelifesciences.org The interface between the tetramers in the yeast filament is unique and explains the pH sensitivity of its assembly. nih.gov By engineering mutations at this interface that either disrupt or stabilize the filaments, researchers have been able to probe the functional importance of this regulated assembly for cellular homeostasis. nih.govnih.govelifesciences.org

The table below highlights key findings from cryo-EM studies of CTPS:

| Organism | Key Finding | Resolution | Reference |

| Human (Homo sapiens) | Filament structure reveals a novel active conformation; polymerization increases catalytic activity. | Not specified | ebi.ac.uk |

| Budding Yeast (S. cerevisiae) | pH-sensitive assembly mechanism; filaments stabilize an inactive state of the enzyme. | 2.8 Å (substrates), 3.8 Å (products) for Ura8 | nih.gov |

| Mycobacterium tuberculosis | Assembles into filaments with an unusual architecture not seen in other organisms. | Not specified | researchgate.net |

| E. coli | Structures in complex with various nucleotide inhibitors, revealing the basis of inhibition. | 2.0 - 2.4 Å | researchgate.net |

Biological and Pathological Relevance of Cytidine Triphosphate Metabolism

Role in Viral Replication and Evolution (e.g., SARS-CoV-2)

The replication of enveloped RNA viruses, such as SARS-CoV-2, is highly dependent on the host cell's metabolic resources, with CTP metabolism being a central nexus. oup.combiorxiv.org The demand for CTP during viral multiplication is substantial, as it is required for several essential steps in the viral life cycle. oup.comnih.gov

CTP Role in Viral Envelope and Protein Glycosylation

Enveloped viruses, like influenza and SARS-CoV-2, are surrounded by a lipid bilayer derived from the host cell. nih.govyoutube.com The synthesis of certain phospholipids (B1166683) that constitute this viral envelope requires CTP-derived precursors. oup.combiorxiv.org Specifically, CTP is essential for the synthesis of cytosine-based liponucleotide precursors that are incorporated into the viral membrane. oup.comresearchgate.net

Furthermore, the viral envelope is studded with glycoproteins that are crucial for host cell recognition, entry, and evasion of the host immune system. nih.govfrontiersin.org The process of protein glycosylation, which involves the attachment of sugar chains (glycans) to proteins, is a vital post-translational modification for the proper folding, stability, and function of these viral proteins. frontiersin.orgresearchgate.netmdpi.com CTP plays an indirect but critical role in protein glycosylation through its requirement for the synthesis of dolichol-phosphate, a lipid carrier molecule that is essential for the N-linked glycosylation of viral proteins in the endoplasmic reticulum. oup.comnih.govresearchgate.net The proper glycosylation of viral proteins, such as the spike protein of SARS-CoV-2, is a key determinant of viral infectivity and pathogenesis. nih.gov

CTP Metabolism in Cellular Growth and Proliferation

The availability of CTP is a critical factor in cellular growth and division, as it is a fundamental building block for the synthesis of DNA and RNA. nih.govnih.govnih.gov Rapidly proliferating cells, including cancer cells, exhibit a heightened demand for CTP to support nucleic acid replication and the synthesis of new membranes. nih.govnih.govamsterdamumc.nl

CTP Synthase Activity and Cell Growth

CTP synthase (CTPS) is the enzyme responsible for the de novo synthesis of CTP from UTP. wikipedia.orglife-science-alliance.org In humans, there are two main isoforms of this enzyme, CTPS1 and CTPS2. wikipedia.orgnih.gov Elevated CTPS activity is a common feature of rapidly proliferating cells and has been widely observed in various human and rodent tumors. wikipedia.orgnih.gov Studies have shown a positive correlation between CTPS activity and the growth rates of tumors. nih.gov

The activity of CTPS is tightly regulated by the intracellular concentrations of its substrates (UTP and ATP) and its product (CTP), as well as by allosteric regulators like GTP. elifesciences.orgnih.gov Research on T-lymphocytic cells has revealed that the activity of CTPS increases as these cells enter the S-phase of the cell cycle, a phase characterized by DNA synthesis. nih.gov In malignant T-lymphoblastic leukemia cells, the increased activity of CTP synthase appears to be a feature independent of the cell cycle, suggesting its association with the transformed state of the cells. amsterdamumc.nlnih.gov Furthermore, CTPS1 has been identified as the primary contributor to cell proliferation, with a higher intrinsic enzymatic activity compared to CTPS2. nih.gov The absence of CTPS1 severely impairs the proliferation of activated T and B lymphocytes, highlighting its crucial role in the immune response. drugbank.com

Filament Formation and CTP Production Efficiency

A fascinating aspect of CTPS regulation is its ability to form large, filamentous structures known as cytoophidia or CTP synthase filaments. wikipedia.orgescholarship.org This filament formation is a conserved phenomenon observed in various organisms, from bacteria to human cells. wikipedia.orgnih.gov The assembly of these filaments is influenced by the cellular environment, including nutrient availability and the concentration of substrates and products. elifesciences.orgnih.gov

Interestingly, the effect of filament formation on CTPS activity appears to be species-dependent. In bacteria like E. coli, the polymerization of CTPS into filaments leads to the inhibition of its enzymatic activity. nih.govelifesciences.orgescholarship.org This serves as a feedback mechanism where the end product, CTP, promotes filament assembly, thereby downregulating its own production when cellular levels are high. elifesciences.orgescholarship.org Conversely, in human cells, the polymerization of CTPS into filaments has been shown to increase its catalytic activity. nih.gov This suggests that filament formation in eukaryotes may serve to enhance the efficiency of CTP production in response to high demand, such as during rapid cell growth. nih.gov The structure of the human CTPS filament reveals an active conformation of the enzyme, which explains this enhanced activity. nih.gov

CTP and Biological Adaptation

The metabolic pressure exerted by the limited availability of CTP can act as a selective force, driving biological adaptation, particularly in the context of viral evolution. oup.comresearchgate.net The genome of SARS-CoV-2, for instance, is relatively deficient in cytosine. oup.com This has been linked to the host cell's metabolic landscape, where CTP is often a limiting resource. oup.comresearchgate.net

The constant demand for CTP for viral genome replication, envelope synthesis, and protein glycosylation creates a metabolic bottleneck. oup.combiorxiv.org This pressure can lead to a higher frequency of replication errors where cytosine is substituted by uracil. oup.comresearchgate.net While some of these mutations may be detrimental, others might confer an adaptive advantage, allowing the virus to replicate more efficiently under CTP-limiting conditions. Over the long term, this metabolic constraint is hypothesized to drive the evolution of enveloped RNA viruses towards attenuation, although there might be intermediate stages of increased pathogenicity. oup.comresearchgate.net The unique metabolic requirements of viruses, particularly their reliance on CTP, also present potential targets for antiviral therapies. acs.orgresearchgate.net

Interactive Data Table: Key Roles of CTP in Biological Processes

| Biological Process | Specific Role of CTP | Key Molecules Involved | Organism/System |

| Viral Replication | Building block for viral RNA genome. | RNA-dependent RNA polymerase, ribonucleoside triphosphates | SARS-CoV-2 |

| Viral Envelope Synthesis | Precursor for cytosine-based liponucleotides. | Phospholipids, viral structural proteins | Enveloped RNA viruses |

| Viral Protein Glycosylation | Required for the synthesis of dolichol-phosphate. | Glycoproteins (e.g., Spike protein), dolichol-phosphate | SARS-CoV-2 |

| Cellular Proliferation | Essential precursor for DNA and RNA synthesis. | DNA polymerase, RNA polymerase, CTP synthase | Human cells, T-lymphocytes |

| Metabolic Regulation | End-product inhibition of CTP synthase. | CTP synthase, UTP, ATP, GTP | E. coli, Human cells |

| Biological Adaptation | Metabolic pressure influencing genome composition. | Viral genome, host metabolic enzymes | SARS-CoV-2 |

Cold Acclimation in Plants

The process of cold acclimation involves significant changes in lipid composition to maintain membrane fluidity and function. nih.gov For instance, research in maize (Zea mays L.) roots under cold stress (5°C) revealed that while phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) are dominant, the molar percentage of PC decreased by about 10% during cold exposure. frontiersin.orgnih.gov This decrease is linked to an enhanced turnover of PC, primarily through the phospholipase D (PLD) pathway, which leads to a significant (63.2%) increase in phosphatidic acid (PA). frontiersin.orgnih.gov

The synthesis of PC is regulated by the enzyme CTP:phosphorylcholine cytidylyltransferase (CCT). In Arabidopsis thaliana, specific genes encoding CCT, such as AtCCT2, show increased expression levels at low temperatures. oup.com This upregulation corresponds with an increase in total CCT activity, which is sufficient to account for the lipid changes observed during cold treatment. oup.com This suggests that the regulation of CCT activity, and by extension CTP metabolism, is a key component of the molecular response that enables plants to withstand cold stress. oup.comresearchgate.net Furthermore, studies in Arabidopsis have identified five isoforms of CTP synthase (CTPS), the enzyme that catalyzes the final step in CTP synthesis. nih.gov The transcript levels of one isoform, CTPS4, were massively upregulated during abiotic stress, and knockout mutants of CTPS4 showed an impaired ability to recover from drought stress, highlighting the importance of CTP availability for stress tolerance. nih.gov

Targeted Enzyme Inhibition of CTP Synthase

CTP synthase (CTPS) catalyzes the final, rate-limiting step in the de novo synthesis of CTP from uridine (B1682114) triphosphate (UTP). nih.govnih.govnih.govnih.gov This makes it an essential enzyme for the production of DNA, RNA, and phospholipids, which are all critical for cell proliferation. nih.govplos.org Because of its vital role, particularly in rapidly dividing cells like cancer cells or virus-infected cells, CTPS has become a significant target for the development of anticancer, antiviral, and immunosuppressive therapies. plos.orgpatsnap.comnih.govwikipedia.org The activity of CTPS is often upregulated in tumors, making its inhibition a promising strategy to halt cancer progression. nih.govwikipedia.org

Inhibiting CTPS disrupts the synthesis of cytidine (B196190) nucleotides, leading to a depletion of the intracellular CTP pool. patsnap.com This nucleotide starvation can stop the growth of rapidly proliferating cells. patsnap.com The development of specific inhibitors against CTPS, particularly the human isoforms CTPS1 and CTPS2, represents a novel therapeutic approach for various diseases, including hematological malignancies and viral infections. wikipedia.orgresearchgate.netstep-ph.com

Mechanisms of Inhibitors (e.g., DON, Cytosine Analogues)

CTPS inhibitors employ a variety of mechanisms to block the enzyme's function, often by mimicking its natural substrates or by binding to allosteric sites. patsnap.com

Glutamine Analogues : The glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON) acts as an irreversible inhibitor of CTPS. nih.govnih.gov It mimics glutamine, the nitrogen donor for the conversion of UTP to CTP, and binds covalently to the enzyme's glutamine-utilizing domain, thereby blocking its activity. nih.govnih.govscbt.com Other glutamine analogues, such as Acivicin and Azaserine, also function by targeting this domain. plos.orgscbt.com

Cytosine/Cytidine Analogues : These inhibitors act as pyrimidine (B1678525) analogues that interfere with CTPS activity.

Cyclopentenyl cytosine (CPEC) : This cytidine analogue is phosphorylated intracellularly to its active triphosphate form, CPEC-TP. researchgate.net It then directly inhibits CTPS, leading to a significant depletion of CTP pools. nih.govscbt.comresearchgate.net Studies in acute non-lymphocytic leukaemia (ANLL) cells, which have high CTPS activity, showed that CPEC treatment caused a 77% reduction in CTP concentration. nih.gov

Gemcitabine : The metabolite of this antineoplastic drug, gemcitabine-5'-triphosphate (dF-dCTP), is a potent competitive inhibitor of E. coli CTPS with respect to UTP. nih.gov Its binding affinity is approximately 75-fold greater than that of the natural product inhibitor, CTP. nih.gov

3-Deazauridine : This pyrimidine analogue acts as a competitive inhibitor against the enzyme's natural substrates. scbt.comlife-science-alliance.org

The following table summarizes the mechanisms of several key CTPS inhibitors.

| Inhibitor | Type | Mechanism of Action |

| 6-Diazo-5-oxo-L-norleucine (DON) | Glutamine Analogue | Acts as a glutamine mimic, covalently binding to and irreversibly inhibiting the glutamine amidotransferase domain of CTPS. nih.govscbt.com |

| Acivicin | Glutamine Analogue | Covalently binds to the active site of CTPS, blocking the donation of the amide nitrogen from glutamine. plos.orgscbt.com |

| Cyclopentenyl cytosine (CPEC) | Cytidine Analogue | Is converted to its triphosphate metabolite (CPEC-TP), which directly inhibits CTPS and depletes intracellular CTP pools. nih.govscbt.comresearchgate.net |

| Gemcitabine (as dF-dCTP) | Cytidine Analogue | Its active metabolite, dF-dCTP, is a potent competitive inhibitor with respect to UTP, binding with much higher affinity than CTP. nih.gov |

| 3-Deazauridine | Pyrimidine Analogue | Competes with the natural pyrimidine substrates of the enzyme, leading to inhibition. scbt.com |

Strategies for Designing Specific Inhibitors

A key challenge and goal in targeting CTP synthase is achieving specificity, either for one of the human isoforms (CTPS1 and CTPS2) or for the enzyme in a pathogen versus the human host. researchgate.netfrontiersin.org This is crucial for developing therapies with a better therapeutic window and fewer side effects. nih.gov

Targeting Isoform Differences : Humans have two CTPS isoforms, CTPS1 and CTPS2, which share 74% protein homology but have different cellular dependencies. wikipedia.orgresearchgate.netnih.gov For example, lymphocyte proliferation is critically dependent on CTPS1, while other cell types can rely on CTPS2. researchgate.net This makes selective inhibition of CTPS1 a novel strategy for treating hematological malignancies and autoimmune diseases. researchgate.netstep-ph.com Researchers have successfully developed small molecule inhibitors, such as STP938, that are highly selective for CTPS1 over CTPS2. researchgate.netstep-ph.com Cryo-electron microscopy has revealed that these selective inhibitors bind to the CTP allosteric inhibitory site of the enzyme. wikipedia.org

Exploiting Structural Differences between Species : The structural differences between bacterial and human CTPS enzymes can be exploited to design species-specific antibiotics. nih.govfrontiersin.org While the enzymes are broadly conserved, variations in binding pockets can be leveraged. For instance, researchers identified distinct CTP binding and inhibition modes in E. coli CTPS compared to eukaryotic structures, laying a foundation for developing inhibitors that specifically target prokaryotic CTPS. nih.gov The discovery of isoquinoline (B145761) derivatives that inhibit bacterial CTPS but lack similarity to the enzyme's natural substrates presents a promising starting point for a new class of antibiotics. frontiersin.org

Resistance Mechanisms to Inhibitors

A significant challenge in inhibitor-based therapies is the development of resistance. In the case of CTPS inhibitors, resistance frequently arises from specific mutations within the CTPS gene itself. nih.govnih.gov

Research has shown that mutations conferring resistance often cluster in a specific pocket of the enzyme. nih.gov These mutations can relieve the feedback inhibition normally exerted by CTP and its analogues (the inhibitors) without significantly impairing the enzyme's catalytic efficiency in converting UTP to CTP. nih.govnih.gov For example, mutations in the pyrG gene (which encodes CTPS in bacteria) were found to confer resistance to an isoquinoline-based inhibitor in Bacillus subtilis. frontiersin.org When the mutant proteins were purified, they showed decreased sensitivity to the inhibitor in vitro. frontiersin.org

This mechanism allows the cell to overcome the effects of the drug by restoring its ability to produce CTP even in the presence of the inhibitor. nih.govnih.gov Understanding these resistance mutations is critical, as it can inform the design of next-generation inhibitors that are effective against resistant strains or that are less likely to induce resistance. nih.gov

Q & A

Q. How does Cytidine triphosphate (disodium) compare functionally with other nucleotides in biochemical pathways?

- Methodological Answer:

| Compound | Key Functions | Unique Features |

|---|---|---|

| CTP (disodium) | RNA synthesis, P2X receptor agonist | Sialylation reactions, lipid biosynthesis |

| ATP | Energy transfer, kinase substrates | Central role in cellular energetics |

| GTP | G-protein signaling, translation | GTPase-dependent regulation |

| UTP | Glycogen synthesis, RNA metabolism | Activator of UDP-glucose pyrophosphorylase |

CTP's specificity arises from its role in sialylation and as a P2X agonist, distinct from ATP/GTP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.